

Application Note: Labeling of Thiol-Modified Oligonucleotides with BDP TMR Maleimide

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Compound of Interest

Compound Name: *BDP TMR maleimide*

Cat. No.: *B13718787*

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Introduction

The site-specific labeling of oligonucleotides with fluorescent dyes is a cornerstone of modern molecular biology and diagnostics. These labeled probes are indispensable tools for a wide range of applications, including fluorescence microscopy, *in situ* hybridization (FISH), fluorescence resonance energy transfer (FRET), and fluorescence polarization assays. BDP TMR (borondipyrromethene tetramethylrhodamine) is a bright and photostable fluorophore with spectral properties similar to tetramethylrhodamine (TAMRA).^[1] Unlike traditional rhodamine dyes, BDP TMR exhibits a high quantum yield approaching unity and a relatively long fluorescence lifetime, making it particularly well-suited for sensitive and quantitative applications such as fluorescence polarization.^{[1][2]}

This application note provides a detailed protocol for the covalent labeling of thiol-modified oligonucleotides with **BDP TMR maleimide**. The maleimide functional group reacts specifically with thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond, enabling precise, site-specific labeling.^{[3][4]} This targeted conjugation strategy is essential for preserving the biological activity and hybridization properties of the oligonucleotide. We present optimized protocols for the labeling reaction, purification of the conjugate, and its characterization, along with an example of its application in a fluorescence polarization assay.

Materials and Methods

Materials

- Thiol-modified oligonucleotide: Custom synthesized with a thiol modifier at the desired position (e.g., 5', 3', or internal). The oligonucleotide should be desalted or purified.
- **BDP TMR maleimide**: (e.g., from Lumiprobe, BroadPharm)
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0-7.5. Other suitable buffers include HEPES or Tris, as long as they do not contain thiols.
- Tris(2-carboxyethyl)phosphine (TCEP): For reduction of disulfide bonds.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the **BDP TMR maleimide**.
- Nuclease-free water
- Purification equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
- Characterization equipment: UV-Vis spectrophotometer, mass spectrometer.

Experimental Protocols

2.2.1. Preparation of Thiol-Modified Oligonucleotide

Thiol groups on oligonucleotides can form disulfide bonds during storage. To ensure efficient labeling, it is crucial to reduce any existing disulfide bonds.

- Dissolve the lyophilized thiol-modified oligonucleotide in the Reaction Buffer to a final concentration of 100-500 μ M.
- Add a 10-50 fold molar excess of TCEP to the oligonucleotide solution.
- Incubate at room temperature for 30-60 minutes. The oligonucleotide solution is now ready for labeling. It is not necessary to remove the excess TCEP before adding the maleimide dye.

2.2.2. Labeling Reaction of Thiol-Oligonucleotide with **BDP TMR Maleimide**

- Immediately before use, dissolve the **BDP TMR maleimide** in anhydrous DMF or DMSO to a final concentration of 10 mM.
- Add a 10-20 fold molar excess of the dissolved **BDP TMR maleimide** to the reduced thiol-oligonucleotide solution.
- Mix thoroughly by vortexing and protect the reaction from light.
- Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

2.2.3. Purification of BDP TMR-Labeled Oligonucleotide by HPLC

Purification is essential to remove unreacted dye, unlabeled oligonucleotide, and any side products. Reverse-phase HPLC is a highly effective method for this purpose.

- HPLC System: A reverse-phase HPLC system equipped with a C18 column is recommended.
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for elution.
- Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of BDP TMR (~542 nm).
- The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Collect the fractions corresponding to the dual-absorbance peak.
- Combine the collected fractions and evaporate the solvent using a centrifugal evaporator.

2.2.4. Characterization of the BDP TMR-Labeled Oligonucleotide

- Concentration and Degree of Labeling (DoL):
 - Resuspend the purified, lyophilized oligonucleotide in nuclease-free water.
 - Measure the absorbance at 260 nm (A260) and ~542 nm (A542).
 - The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
 - The concentration of the dye can be calculated using the extinction coefficient of BDP TMR at 542 nm.
 - The Degree of Labeling is the molar ratio of the dye to the oligonucleotide.
- Identity Confirmation by Mass Spectrometry:
 - Analyze the purified product by ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) to confirm the covalent attachment of the **BDP TMR maleimide** to the oligonucleotide. The expected mass will be the sum of the mass of the oligonucleotide and the mass of the **BDP TMR maleimide**.

Data Presentation

Table 1: Spectroscopic Properties of BDP TMR and BDP TMR-Oligonucleotide Conjugate.

Parameter	BDP TMR Maleimide	BDP TMR-Oligonucleotide Conjugate (Expected)
Excitation Maximum (λ_{ex})	~542 nm	~545 nm
Emission Maximum (λ_{em})	~574 nm	~570 nm
Extinction Coefficient (at λ_{max})	$\sim 80,000 \text{ M}^{-1}\text{cm}^{-1}$	Dependent on oligonucleotide sequence and dye
Quantum Yield (Φ)	High (approaching 1.0)	High

Table 2: Recommended Reaction Conditions for Labeling.

Parameter	Recommended Value
pH	6.5 - 7.5
Temperature	4°C or Room Temperature (20-25°C)
Reaction Time	2-16 hours
Molar Ratio (Dye:Oligo)	10:1 to 20:1

Application Example: Fluorescence Polarization Assay

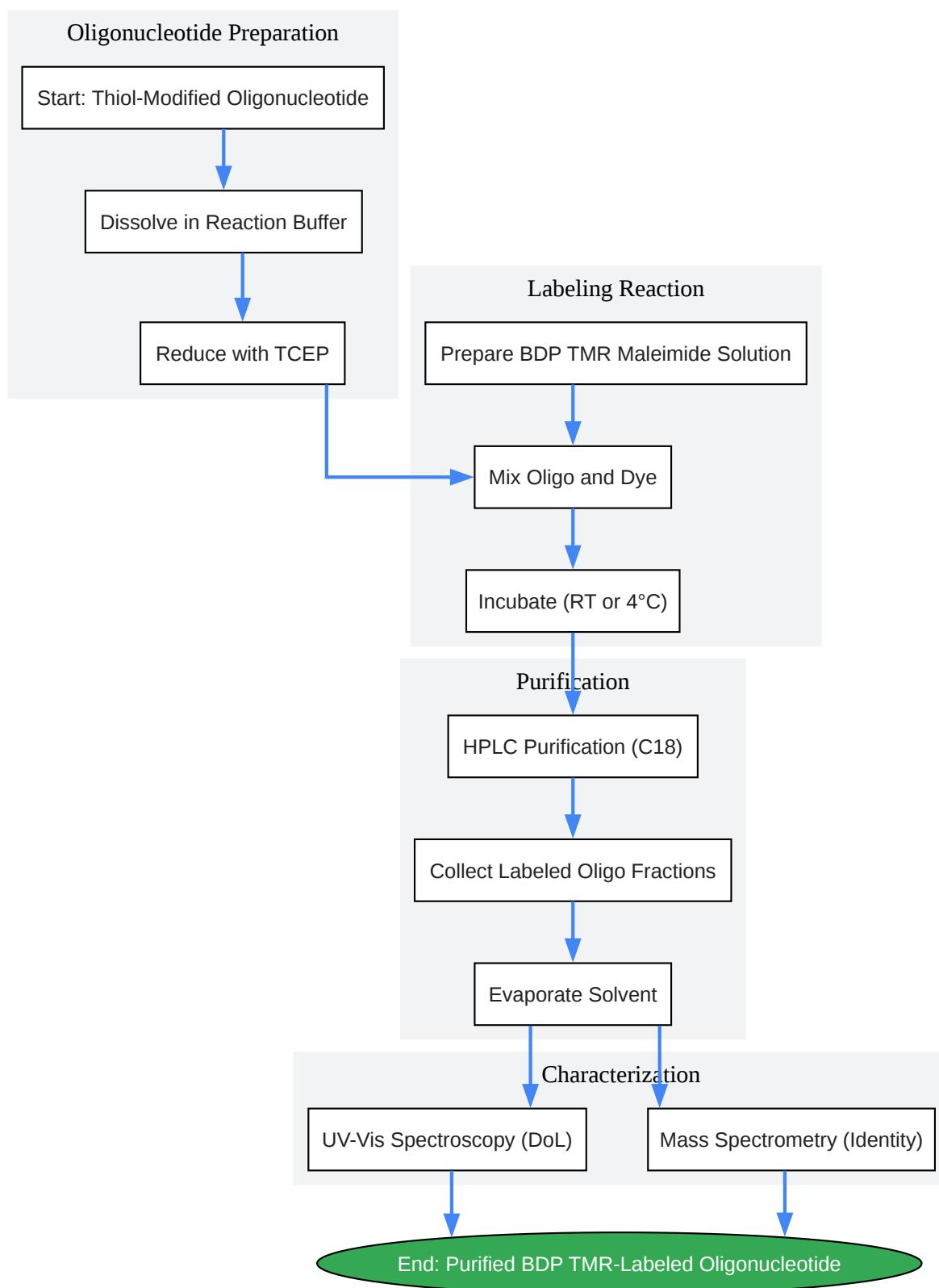
Fluorescence polarization (FP) is a powerful technique to monitor molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, the BDP TMR-labeled oligonucleotide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.

Experimental Protocol for a Fluorescence Polarization Binding Assay

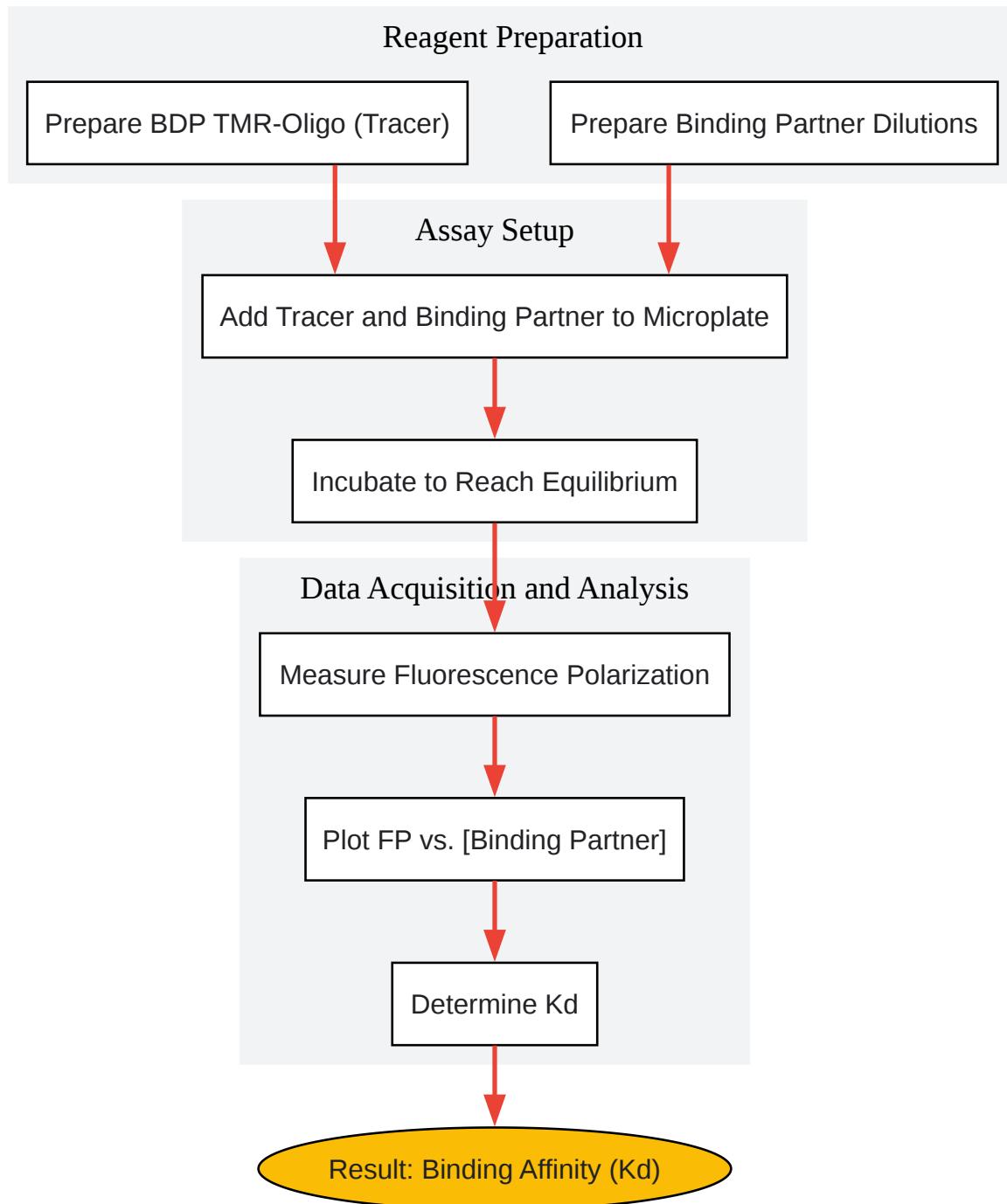
- Prepare a stock solution of the BDP TMR-labeled oligonucleotide (tracer) in a suitable assay buffer (e.g., PBS). A typical starting concentration is 10-100 nM.
- Prepare a series of dilutions of the binding partner (e.g., a DNA-binding protein) in the same assay buffer.
- In a microplate, add a fixed concentration of the BDP TMR-labeled oligonucleotide to each well.
- Add the varying concentrations of the binding partner to the wells. Include a control well with only the labeled oligonucleotide.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

- Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for BDP TMR and polarizers.
- Plot the fluorescence polarization values against the concentration of the binding partner to generate a binding curve and determine the dissociation constant (Kd).

Visualizations

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Caption: Experimental workflow for labeling a thiol-modified oligonucleotide with **BDP TMR maleimide**.



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Caption: Workflow for a fluorescence polarization binding assay using a BDP TMR-labeled oligonucleotide.

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References

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